molecular formula C19H23NO4 B12961301 (R)-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid

(R)-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid

Cat. No.: B12961301
M. Wt: 329.4 g/mol
InChI Key: WXQGOWCFXXGOLZ-OAHLLOKOSA-N
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Description

®-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid is a chiral amino acid derivative. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions . The naphthalen-1-ylmethyl group adds aromaticity and potential for π-π interactions, making this compound valuable in various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid involves its interaction with specific molecular targets and pathways:

Biological Activity

(R)-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid, commonly referred to as Boc-Ala-Nap, is a synthetic amino acid derivative. It has garnered interest in pharmaceutical research due to its potential biological activities and applications in drug development. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C19H23NO4
  • Molecular Weight: 329.39 g/mol
  • CAS Number: 219297-10-6

Boc-Ala-Nap is believed to interact with various biological targets, primarily through modulation of amino acid transport systems. The compound's structure allows it to mimic natural amino acids, facilitating its uptake by cells and influencing metabolic pathways.

Transport Systems

Research indicates that Boc-Ala-Nap can act as a substrate for system L amino acid transporters. These transporters are crucial for the uptake of large neutral amino acids in various tissues, including the brain. Studies have shown that modifications in the structure of similar compounds can significantly affect their transport efficiency and biological activity .

In Vitro Studies

In vitro studies have demonstrated that Boc-Ala-Nap exhibits significant cellular uptake in gliosarcoma cell lines. For instance, a comparative study on related compounds showed that the (R)-enantiomers displayed higher uptake rates than their (S)-counterparts due to their favorable interaction with amino acid transport systems .

Table 1: Uptake Efficiency of Amino Acid Derivatives in 9L Gliosarcoma Cells

CompoundUptake (% Control)Inhibition (%)
(R)-Boc-Ala-Nap100-
(S)-Boc-Ala-Nap7525
Other AnaloguesVariedVaried

In Vivo Studies

In vivo biodistribution studies using rat models have shown that Boc-Ala-Nap achieves high tumor-to-normal tissue ratios. This property suggests its potential utility in targeted drug delivery systems for cancer therapy . The compound's ability to cross the blood-brain barrier (BBB) enhances its relevance for neurological applications.

Case Study 1: Tumor Targeting

A study assessing the biodistribution of Boc-Ala-Nap analogs indicated that the compound could effectively target glioma cells while minimizing uptake in normal brain tissue. This selectivity was attributed to the compound's structural characteristics, which favor interaction with tumor-associated transport mechanisms .

Case Study 2: Neuropharmacology

In neuropharmacological research, Boc-Ala-Nap has been evaluated for its potential role in modulating neurotransmitter systems. Its ability to influence amino acid transport may provide insights into developing therapies for neurological disorders characterized by dysregulated neurotransmitter levels .

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-naphthalen-1-ylpropanoic acid

InChI

InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-12-15(17(21)22)11-14-9-6-8-13-7-4-5-10-16(13)14/h4-10,15H,11-12H2,1-3H3,(H,20,23)(H,21,22)/t15-/m1/s1

InChI Key

WXQGOWCFXXGOLZ-OAHLLOKOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC2=CC=CC=C21)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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